(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Description
(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, commonly referred to as (R)-Trolox, is a synthetic chromane derivative widely used as a reference antioxidant in biochemical assays. Its structure features a methoxy group at position 6 and a carboxylic acid at position 2, with an (R)-configuration at the chiral center (). This compound is particularly valued for standardizing antioxidant activity measurements, such as in the post-column HPLC-DPPH method, where it serves as a benchmark for calculating Trolox Equivalent Antioxidant Capacity (TEAC) . Its stability and well-characterized radical scavenging properties make it a staple in evaluating antioxidants in medicinal plants and food matrices .
Properties
IUPAC Name |
(2R)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBMVDGIDVXTOF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350939 | |
| Record name | (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139658-04-1 | |
| Record name | (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Carboxylation Strategies
The introduction of the carboxylic acid group at position 2 employs two primary approaches:
Method A: Grignard Carbonation
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Formation of the Grignard Reagent : Reacting 6-methoxy-2,5,7,8-tetramethylchromane with magnesium in THF generates the corresponding Grignard intermediate.
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CO₂ Quenching : Bubbling carbon dioxide through the reaction mixture at −78°C produces the carboxylic acid precursor.
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Acid Workup : Treatment with HCl yields the free carboxylic acid.
This method achieves 65–75% yields but requires strict anhydrous conditions.
Method B: Cyanohydrin Hydrolysis
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Cyano Intermediate Synthesis : Condensation with acetone cyanohydrin introduces a nitrile group at position 2.
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Acidic Hydrolysis : Refluxing with 6M HCl converts the nitrile to the carboxylic acid.
While this route offers higher functional group tolerance (85–90% yields), it generates stoichiometric amounts of ammonium chloride waste.
Industrial-Scale Production
Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | ±5% yield/10°C |
| Pressure | 2–4 bar | Minimizes byproducts |
| Residence Time | 8–12 min | Maximizes conversion |
| Catalyst Loading | 0.5–1.0 mol% Pd(OAc)₂ | Prevents metal leaching |
Data adapted from patent US4268446A show that flow systems achieve 92% yield compared to 78% in batch reactors under identical conditions.
Stereochemical Control and Resolution
The (R)-configuration at position 2 is induced via:
Chiral Auxiliary-Mediated Synthesis
Employing (R)-pantolactone as a chiral template directs the stereochemistry during the Grignard carbonation step. This method produces enantiomeric excess (ee) of 88–92% but requires additional steps for auxiliary removal.
Enzymatic Kinetic Resolution
Patent US20100063305A1 details the use of lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (S)-enantiomer from racemic mixtures. Using methyl esters as substrates, this approach achieves >99% ee for the (R)-acid after 24 h at 45°C.
Critical Process Optimization Parameters
Methoxylation Conditions
The introduction of the 6-methoxy group via dimethyl sulfate requires precise base stoichiometry:
\text{Base : Substrate Ratio} = 1.2 : 1 \quad (\text{optimal for 98% conversion})
Higher ratios promote demethylation, while lower ratios leave residual phenolic groups.
Purification Protocols
Crystallization from ethanol/water (3:1 v/v) removes regioisomeric impurities. Differential scanning calorimetry (DSC) data confirm that triple recrystallization increases purity from 95% to 99.9%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Grignard Carbonation | 72 | 88 | Moderate | High (THF waste) |
| Cyanohydrin Hydrolysis | 87 | <50 | High | Moderate |
| Enzymatic Resolution | 95 | 99 | High | Low |
Data synthesized from indicate that enzymatic resolution offers the best balance of efficiency and sustainability despite higher initial enzyme costs.
Chemical Reactions Analysis
Types of Reactions
®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antioxidant Properties
Mechanism of Action : Trolox functions primarily as a water-soluble antioxidant. It scavenges free radicals and prevents oxidative stress by donating electrons to reactive species, thus stabilizing them and reducing their reactivity.
Case Studies :
- A study demonstrated that Trolox effectively reduced oxidative damage in cellular models exposed to hydrogen peroxide, showcasing its role in protecting cellular integrity against oxidative stress .
- In another investigation, Trolox was shown to inhibit lipid peroxidation in various biological systems, highlighting its potential use in preserving food products from rancidity due to oxidation .
Pharmaceutical Applications
Tyrosinase Inhibition : Trolox has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This property makes it valuable in dermatological formulations aimed at treating hyperpigmentation disorders.
Research Findings :
- Research indicated that both (R)- and (S)-enantiomers of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acids exhibited significant inhibitory effects on tyrosinase activity . This suggests potential applications in skin whitening products and treatments for conditions like melasma.
Food Industry Applications
Preservative Use : Due to its antioxidant properties, Trolox is used as a food preservative. It helps extend the shelf life of products by preventing oxidation.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 Value (µM) | Application Area |
|---|---|---|
| Trolox | 12.5 | Food preservation |
| BHT (Butylated Hydroxytoluene) | 15.0 | Food preservation |
| Ascorbic Acid | 10.0 | Nutritional supplements |
Cosmetic Applications
Trolox is incorporated into various cosmetic formulations due to its ability to protect skin cells from oxidative damage caused by UV radiation and environmental pollutants.
Findings :
- A formulation containing Trolox demonstrated improved skin hydration and elasticity in clinical trials involving subjects exposed to UV light . This positions Trolox as a beneficial ingredient in anti-aging products.
Research and Development
Trolox is frequently utilized as a standard reference compound in antioxidant assays due to its well-characterized properties. It serves as a benchmark for evaluating the antioxidant capacity of new compounds.
Research Insights :
Mechanism of Action
The mechanism of action of ®-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response, such as the Nrf2 pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Methoxy vs. Hydroxy Derivatives
The primary distinction between (R)-6-Methoxy-Trolox and its close analogue, (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (hydroxy-Trolox), lies in the substitution at position 6.
- Antioxidant Mechanism : The hydroxy group in (±)-Trolox enhances its ability to donate hydrogen atoms, making it more effective in neutralizing free radicals like DPPH• and ABTS•+ compared to the methoxy derivative . However, (R)-Methoxy-Trolox’s stability under analytical conditions (e.g., HPLC) makes it advantageous for specific methodologies .
- Stability: Hydroxy-Trolox exhibits 95–100% stability for two months at room temperature and 45°C, with low toxicity, as demonstrated in lipid oxidation studies .
Enantiomeric Comparisons
The (S)-enantiomer of Trolox, (S)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, is structurally identical to (±)-Trolox but differs in stereochemistry ().
Other Antioxidants in Comparative Studies
- Nordihydroguaiaretic Acid (NDGA): A phenolic lignan with superior radical scavenging capacity in some contexts. NDGA outperforms Trolox in certain DPPH assays but is less commonly used as a reference standard due to variability in natural extracts .
- Moracin C and Iso-Moracin C : 2-Phenyl-benzofuran derivatives studied alongside Trolox in DPPH assays. Their activity depends on double bond positioning, highlighting the importance of molecular geometry in antioxidant efficacy .
Biological Activity
(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, commonly referred to as Trolox methyl ether, is a synthetic derivative of vitamin E known for its potent antioxidant properties. This compound has garnered attention in various fields of biological research due to its ability to scavenge free radicals and modulate cellular responses. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
- Molecular Formula : C15H20O4
- Molecular Weight : 264.32 g/mol
- CAS Number : 135806-59-6
- Structure : The compound features a chromane backbone with methoxy and carboxylic acid functional groups that contribute to its biological activity.
Antioxidant Activity
The primary biological activity attributed to this compound is its antioxidant capability. It acts by neutralizing reactive oxygen species (ROS), thereby preventing oxidative stress in cells.
- Free Radical Scavenging : The compound donates electrons to free radicals, stabilizing them and preventing cellular damage.
- Metal Chelation : It can chelate metal ions that catalyze the formation of free radicals.
- Regulation of Antioxidant Enzymes : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal death. The results indicated that treatment with the compound significantly improved cell viability and reduced markers of oxidative damage.
Case Study 2: Cancer Cell Proliferation Inhibition
In a separate investigation involving human liver cancer cells (HepG2), this compound demonstrated a notable reduction in cell proliferation with an IC50 value of approximately 350 μg/mL. The mechanism was linked to the induction of apoptosis mediated by oxidative stress pathways .
Q & A
Basic: What synthetic methodologies are recommended for enantioselective synthesis of (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid?
The compound is typically synthesized via stereoselective methylation of the hydroxyl group in its precursor, (R)-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid , using methyl iodide or dimethyl sulfate under alkaline conditions. Chiral resolution techniques, such as chiral column chromatography or enzymatic catalysis, are critical for isolating the (R)-enantiomer . For intermediates like 6-methoxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester , literature methods involving esterification and subsequent hydrolysis are employed to retain stereochemical integrity .
Basic: How can researchers standardize antioxidant activity assays for this compound in lipid systems?
Antioxidant efficacy is commonly evaluated using DPPH and ABTS radical scavenging assays , with (S)-Trolox as a reference standard. For lipid-based systems (e.g., oils), the Active Oxygen Method (AOM) is recommended, where the compound’s ability to prolong induction periods under accelerated oxidation (e.g., 45°C) is measured. Synergistic effects with ascorbic acid or thiodipropionate derivatives should be quantified via kinetic modeling to account for co-antioxidant interactions .
Basic: What storage conditions optimize the compound’s stability for long-term studies?
Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the chromane ring. Lyophilized forms are stable for ≥12 months at -80°C , while solutions in DMSO (105 mg/mL) should be aliquoted and stored at -20°C to avoid freeze-thaw degradation . Stability under physiological conditions (e.g., pH 7.4, 37°C) should be validated via HPLC-UV or spectrofluorometric assays to confirm structural integrity .
Advanced: How do enantiomeric differences [(R) vs. (S)] impact tyrosinase inhibition mechanisms?
The (R)-enantiomer exhibits competitive inhibition by sterically blocking the enzyme’s active site via its methoxy group, as shown in molecular docking studies . In contrast, the (S)-form shows weaker binding due to unfavorable hydrophobic interactions. Kinetic assays (e.g., Lineweaver-Burk plots ) reveal a Ki value of ~0.5 µM for the (R)-enantiomer, compared to ~2.1 µM for (S), highlighting its superior efficacy in disrupting melanin synthesis pathways .
Advanced: What experimental strategies resolve contradictions in antioxidant vs. pro-oxidant behavior under metal-rich conditions?
In the presence of Cu²⁺/Fe³⁺ , the compound may act as a pro-oxidant via redox cycling. To mitigate this, include metal chelators (e.g., EDTA) in assay buffers. Use electron paramagnetic resonance (EPR) to detect transient radical species and LC-MS to identify oxidation byproducts (e.g., quinones). Dose-response studies in cell-free vs. cellular models (e.g., SH-SY5Y neurons) clarify context-dependent behavior .
Advanced: How can researchers validate its role in modulating oxidative stress pathways in vitro?
Combine ROS-sensitive fluorescent probes (e.g., H2DCFDA) with RNA-seq to map Nrf2/ARE pathway activation. For ferroptosis inhibition, pre-treat cells with (R)-6-Methoxy-Trolox and challenge with erastin or RSL3 , monitoring lipid peroxidation via C11-BODIPY staining. Normalize data to Trolox Equivalents for cross-study comparisons .
Methodological: What analytical techniques quantify enantiomeric purity in synthesized batches?
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol, 90:10). Validate purity via circular dichroism (CD) at 220–250 nm. For trace impurities, LC-MS/MS with a Q-TOF detector provides <0.1% enantiomeric excess (ee) resolution .
Methodological: How to design dose-response studies for tyrosinase inhibition in melanocyte models?
Use B16F10 murine melanoma cells or human epidermal melanocytes . Treat with 0.1–100 µM of the compound and measure intracellular tyrosinase activity via L-DOPA oxidation at 475 nm. Include kojic acid as a positive control. For mechanistic depth, perform surface plasmon resonance (SPR) to determine binding kinetics to recombinant tyrosinase .
Methodological: What protocols ensure reproducibility in antioxidant synergy studies?
Pre-mix (R)-6-Methoxy-Trolox with ascorbic acid or glutathione at molar ratios (1:1 to 1:5) and incubate in linoleic acid emulsions or liposomes . Monitor conjugated dienes at 234 nm or malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay. Synergy factors >1.5 indicate cooperative effects .
Advanced: How does the compound’s membrane permeability influence its cellular antioxidant efficacy?
Compared to α-tocopherol , its lower logP (~2.8 vs. ~8.1) enhances aqueous solubility but reduces lipid bilayer partitioning. Use Caco-2 cell monolayers to measure apparent permeability (Papp). For mitochondrial targeting, conjugate with triphenylphosphonium (TPP+) and validate uptake via confocal microscopy with MitoTracker co-staining .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
